1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a fused bicyclic aromatic core and an amide side chain. This scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases or bacterial gyrases. The substitution pattern—4-chlorobenzyl at position 1 and 2,4-dimethylphenyl at the amide nitrogen—confers unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-5-10-21(16(2)12-15)27-23(29)20-13-18-4-3-11-26-22(18)28(24(20)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMNBIPAPZDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the naphthyridine class, which has been recognized for various biological activities, including anticancer, antimicrobial, and antiviral properties. Its molecular formula is with a molecular weight of 417.89 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound exhibits an IC50 value of approximately 0.12 µM against HCT116 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways associated with cell growth and division.
- Apoptosis Induction : It may promote apoptosis in cancer cells through modulation of apoptotic proteins and pathways .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, there is emerging evidence that 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits antimicrobial and antiviral activities. These activities are attributed to its ability to disrupt cellular processes in pathogens.
Comparative Biological Activity Table
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | SW480 | 2 µM | |
| HCT116 | 0.12 µM | ||
| Antimicrobial | Various Bacteria | Variable | |
| Antiviral | Viral Infections | Ongoing Research |
Study on Anticancer Efficacy
A significant study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Mechanistic Insights from In Vitro Studies
In vitro studies demonstrated that the compound could significantly reduce the expression of Ki67, a marker for cell proliferation, while increasing the expression of pro-apoptotic factors. This suggests that the compound not only inhibits cancer cell growth but also actively promotes programmed cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Substituent Effects on Physicochemical Properties: Chlorine vs. Fluorine Substituents: Analogs with fluorine () exhibit higher electronegativity, which may improve binding to polar enzyme pockets but introduce metabolic liabilities (e.g., susceptibility to oxidative metabolism) .
Synthetic Yields :
- The 76% yield of 5a2 () suggests that electron-withdrawing substituents (e.g., 2-Cl-phenyl) may facilitate amide coupling compared to the target’s methylated phenyl group, where steric hindrance could lower yields .
Thermal Stability :
- Melting points (~193–195°C) for 5a4 and 5a2 () indicate high crystallinity, likely due to strong intermolecular hydrogen bonding via the amide and keto groups. The target compound’s methyl groups may disrupt packing, leading to a lower mp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
